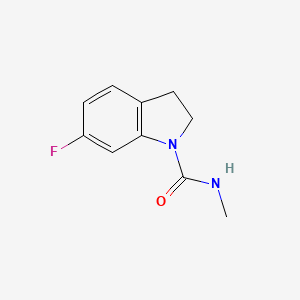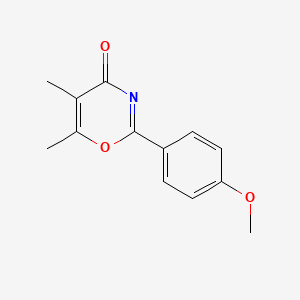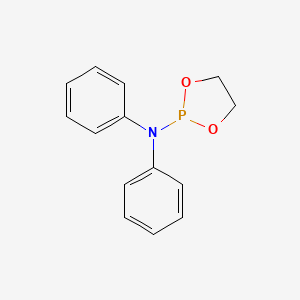
N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing phosphorus, oxygen, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of diphenylamine with a suitable phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) and an appropriate diol, such as ethylene glycol, under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the dioxaphospholane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide derivative.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use in drug development or as a diagnostic tool.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine
- N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine
- N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine 2-oxide
Uniqueness
N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine is unique due to its diphenylamine moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific reactivity and applications.
Propiedades
Número CAS |
90053-51-3 |
|---|---|
Fórmula molecular |
C14H14NO2P |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
N,N-diphenyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C14H14NO2P/c1-3-7-13(8-4-1)15(18-16-11-12-17-18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
WXVIXBVLICQMGH-UHFFFAOYSA-N |
SMILES canónico |
C1COP(O1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)

![[(1-Methoxyoctyl)sulfanyl]benzene](/img/structure/B14381279.png)
![3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate](/img/structure/B14381288.png)
![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)

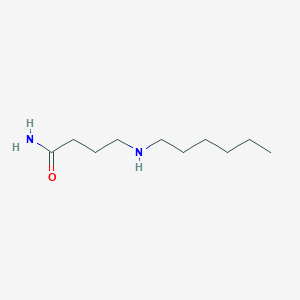
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
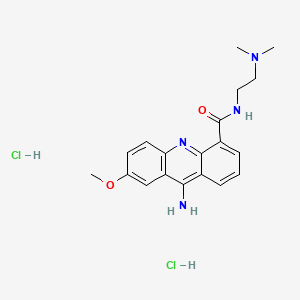
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)

![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
